molecular formula C22H16BrN5O3S B6480189 3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-72-9

3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6480189
CAS No.: 895640-72-9
M. Wt: 510.4 g/mol
InChI Key: DNSDDTVOTGTQMR-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that likely contains a triazoloquinazolinone core . This core is found in a variety of biologically active compounds .


Molecular Structure Analysis

The molecular structure of similar compounds involves a complex arrangement of rings and functional groups . The structure can favor the nonradiative thermal dissipation process due to the formation of an intramolecular charge transfer (ICT) state resulting from the electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve multiple steps and a variety of reagents . For example, the synthesis of similar compounds involves a one-pot, three-step cascade process .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their exact structure and functional groups . For example, some compounds show excellent photothermal conversion ability .

Future Directions

Future research could focus on synthesizing the specific compound you mentioned and studying its properties and potential applications. Similar compounds have shown promise in areas such as photothermal therapy , suggesting potential directions for future research.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5O3S/c1-31-16-10-8-15(9-11-16)24-20-18-4-2-3-5-19(18)28-21(25-20)22(26-27-28)32(29,30)17-12-6-14(23)7-13-17/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDDTVOTGTQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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